Yield Advantage of N-Boc over N-Cbz in Nucleophilic Ring-Opening Reactions
In a study of monofluoromethylation of cyclic sulfamidates, the use of an N-Boc protecting group was directly compared to an N-Cbz (carboxybenzyl) group. The authors reported that 'N-Boc was preferred as it gave better yields (product 2a versus 2b)' [1]. While the exact yield values for 2b were not reported in the main text, the optimization of the N-Boc-protected substrate (2a) achieved yields of up to 94% under optimized conditions (1.5 equiv. FBSM, DBU in acetone) [1]. This demonstrates the N-Boc group's superior compatibility and performance in this key transformation, a critical advantage for synthetic route efficiency.
| Evidence Dimension | Reaction Yield (Nucleophilic Ring-Opening) |
|---|---|
| Target Compound Data | Up to 94% yield for N-Boc-protected cyclic sulfamidate (product 2a) under optimized conditions |
| Comparator Or Baseline | N-Cbz-protected cyclic sulfamidate (product 2b), with 'better yields' reported for N-Boc |
| Quantified Difference | Qualitatively superior; quantitative difference not reported for 2b, but 2a optimized to 94% |
| Conditions | Reaction with fluorobis(phenylsulfonyl)methane (FBSM) carbanion, DBU base, acetone solvent, room temperature |
Why This Matters
For a researcher planning a synthetic sequence, a higher-yielding building block directly translates to reduced material costs, less time spent on purification, and a higher likelihood of successfully advancing a project, making the N-Boc variant the logical first choice.
- [1] Zeng, J.-L., Niu, L., Wang, Z., Wei, R., & Cahard, D. (2023). Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α-Fluorocarbanions of Fluorobis(phenylsulfonyl)methane and Ethyl 2-Fluoroacetoacetate. European Journal of Organic Chemistry, 26(31), e202300651. View Source
